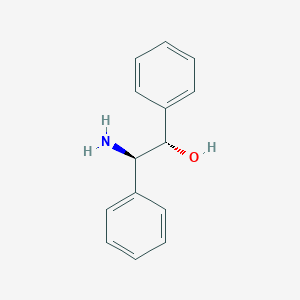

(1S,2R)-2-Amino-1,2-diphenylethanol

Beschreibung

The exact mass of the compound (1S,2R)-(+)-2-Amino-1,2-diphenylethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1S,2R)-2-amino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352134 | |

| Record name | (1S,2R)-2-Amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23364-44-5 | |

| Record name | (1S,2R)-2-Amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S,2R)-2-Amino-1,2-diphenylethanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a critical building block and reagent in asymmetric synthesis. Its stereochemically defined structure, featuring two chiral centers, makes it a valuable tool for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use and analysis, and its application in key synthetic workflows.

Core Physical and Chemical Properties

This compound is a white to light-yellow crystalline powder.[1] The physical and chemical properties are summarized in the table below, providing a compiled resource for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.28 g/mol | |

| CAS Number | 23364-44-5 | |

| Appearance | White to light-yellow crystalline powder | [1] |

| Melting Point | 142-144 °C | |

| Boiling Point | 374.3 ± 37.0 °C at 760 mmHg | |

| Optical Rotation | [α]²⁵/D +7.0° (c = 0.6 in ethanol) | |

| Solubility | DMSO: 50 mg/mL. Soluble in polar solvents like ethanol (B145695). | |

| pKa | Not available | |

| Density | ~1.1 g/cm³ |

Spectroscopic Data

-

¹H NMR: Spectra available in common deuterated solvents such as DMSO-d₆.

-

IR: Characteristic peaks corresponding to O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds are observable.

-

Mass Spectrometry: The compound can be analyzed by GC-MS.[3]

Crystal Structure

The crystal structure of the racemic mixture of cis-2-amino-1,2-diphenylethanol has been determined. In the crystal, enantiomers are linked by O—H···N hydrogen bonds, forming helical columnar structures.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of erythro-amino alcohols like this compound is the stereoselective catalytic hydrogenation of α-hydroxy ketoximes. A representative procedure starting from benzoin (B196080) is outlined below.

Step 1: Oximation of Benzoin

-

Dissolve benzoin in a suitable solvent such as ethanol.

-

Add hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium acetate (B1210297) or pyridine).

-

Reflux the mixture for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, the benzoin oxime product is typically precipitated by adding water and can be collected by filtration.

Step 2: Catalytic Hydrogenation of Benzoin Oxime

-

Dissolve the synthesized benzoin oxime in a suitable solvent, often an alcohol like ethanol.

-

Add a hydrogenation catalyst, such as Palladium on charcoal (Pd/C).

-

Carry out the hydrogenation reaction under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and pressure. The erythro diastereomer is typically the major product.[4]

-

Monitor the reaction by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product, which is a racemic mixture of (1S,2R) and (1R,2S)-2-amino-1,2-diphenylethanol.

Step 3: Chiral Resolution (if starting from racemic material) Resolution of the racemic mixture can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid), followed by fractional crystallization.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

-

Solvent Selection: Based on solubility data, a suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols such as ethanol or methanol, or a mixed solvent system like ethanol/water, are good starting points.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.

-

Perform a hot gravity filtration to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[5][6]

-

Analytical Methods: Enantiomeric Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the enantiomeric purity of this compound.

-

Column: A chiral stationary phase (CSP) is required. A Larihc CF6-P HPLC column (150 mm × 4.6 mm, 5-µm particle diameter) has been shown to be effective.[7]

-

Mobile Phase: Different mobile phase systems can be employed for the separation of the enantiomers. A typical system is a mixture of hexane (B92381) and ethanol (e.g., 80:20 v/v) with acidic and basic additives to improve peak shape and resolution.[7] For example, 0.3% (v/v) trifluoroacetic acid (TFA) and 0.2% (v/v) triethylamine (B128534) (TEA) can be added to the polar modifier (ethanol).[7]

-

Flow Rate: A typical flow rate is 1 mL/min.[7]

-

Detection: UV detection at 254 nm is suitable due to the presence of the phenyl groups.[7]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as ethanol, at a concentration of approximately 1 mg/mL.[7]

Key Applications and Workflows

This compound is primarily used in two significant applications in asymmetric synthesis, which are visualized below.

As a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to occur with a specific stereochemical outcome.

Caption: General workflow for the use of this compound as a chiral auxiliary.

In the Preparation of Chiral Stationary Phases (CSPs)

This compound can be used to prepare chiral selectors which are then immobilized on a solid support (like silica (B1680970) gel) to create a Chiral Stationary Phase for HPLC.[8]

Caption: Workflow for preparing a Chiral Stationary Phase using this compound.

References

- 1. strem.com [strem.com]

- 2. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. This compound | 23364-44-5 [chemicalbook.com]

(1S,2R)-2-Amino-1,2-diphenylethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid, chiral scaffold makes it an invaluable tool as a chiral auxiliary and a precursor for the synthesis of chiral ligands and stationary phases for enantioselective chromatography. This guide provides an in-depth overview of its chemical properties, key applications in asymmetric synthesis, and emerging potential in drug discovery, particularly as a histone deacetylase (HDAC) inhibitor. Detailed experimental workflows and structured data are presented to facilitate its practical application in a research and development setting.

Core Compound Information

This compound is a commercially available chiral building block. Its fundamental properties are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 23364-44-5 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₅NO | [4] |

| Molecular Weight | 213.28 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 142-144 °C | |

| Optical Rotation | [α]²⁵/D +6.0° to +8.0° (c=0.6 in ethanol) | [2] |

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its role as a chiral auxiliary, directing the stereochemical outcome of a reaction to produce a desired enantiomer in excess. Its key applications are detailed below.

Synthesis of Chiral Vanadium(V) Schiff Base Complexes

This compound can be condensed with salicylaldehyde (B1680747) and its derivatives to form chiral tridentate Schiff base ligands. These ligands are then complexed with vanadium(V) to create catalysts for asymmetric oxidation reactions.

Experimental Workflow: Synthesis of Vanadium(V) Schiff Base Complexes

A general procedure involves the single condensation of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with salicylaldehyde or its derivatives to yield the Schiff base ligand. This ligand is then reacted with a vanadium source, such as vanadyl acetylacetonate, to form the vanadium(V) complex. These complexes have been demonstrated to be effective catalysts in the asymmetric oxidation of prochiral sulfides and olefins, yielding products with good enantiomeric excess.[2]

Preparation of Chiral Stationary Phases for HPLC

The enantioselective separation of racemic mixtures is a critical process in pharmaceutical development. This compound and its derivatives can be immobilized onto a solid support, typically silica (B1680970) gel, to create chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC).

Experimental Workflow: Preparation of a Chiral Stationary Phase

The synthesis of these CSPs involves the chemical bonding of a derivative of this compound to aminated silica gel, often through various linkage chemistries.[1] The resulting CSP can then be packed into an HPLC column. The chiral nature of the immobilized selector allows for differential interaction with the enantiomers of a racemic analyte, leading to their separation.

Chiral Auxiliary in the Synthesis of Homopropargylic Alcohols

This compound serves as an effective chiral auxiliary in the asymmetric indium-mediated synthesis of homopropargylic alcohols from both aliphatic and aromatic aldehydes. This reaction is valuable for the construction of chiral building blocks containing a propargyl group.

Potential as a Histone Deacetylase 3 (HDAC3) Inhibitor

Emerging research has indicated that derivatives of (1S,2R)-(+)-2-amino-1,2-diphenylethanol may act as potent and selective inhibitors of Histone Deacetylase 3 (HDAC3).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails. The aberrant activity of HDACs, including HDAC3, has been implicated in the pathogenesis of various diseases, most notably cancer and neurological disorders.

Signaling Pathway: Role of HDAC3 in Gene Silencing

The inhibition of HDAC3 by compounds derived from this compound could prevent the deacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This mechanism of action makes HDAC3 a compelling target for therapeutic intervention, and the chiral scaffold of this compound provides a promising starting point for the design of novel, selective HDAC inhibitors. Further research is required to fully elucidate the specific mechanism of inhibition and the structure-activity relationships of these compounds.

Conclusion

This compound is a versatile and powerful tool in modern organic and medicinal chemistry. Its established role as a chiral auxiliary in a variety of asymmetric syntheses is well-documented, providing reliable methods for the production of enantiomerically enriched compounds. Furthermore, the potential for its derivatives to act as selective HDAC3 inhibitors opens up exciting new avenues for drug discovery and development. The information and experimental workflows provided in this guide serve as a valuable resource for researchers looking to harness the capabilities of this important chiral building block.

References

- 1. Immobilization of (1S,2R)-(+)-2-amino-1,2-diphenylethanol derivates on aminated silica gel with different linkages as chiral stationary phases and their enantioseparation evaluation by HPLC. | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

Crystal Structure of (1S,2R)-2-Amino-1,2-diphenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (1S,2R)-2-Amino-1,2-diphenylethanol, a crucial chiral building block in pharmaceutical and fine chemical synthesis. This document outlines the crystallographic data, experimental methodologies for its structural determination, and a generalized workflow for such analyses.

Introduction

This compound, a stereoisomer of 2-amino-1,2-diphenylethanol, is widely utilized as a chiral auxiliary and a resolving agent in asymmetric synthesis. Its rigid diphenyl framework and the presence of both amino and hydroxyl functional groups allow for effective stereochemical control in various chemical transformations. Understanding its three-dimensional structure at the atomic level is paramount for elucidating its mechanism of action in chiral recognition and for the rational design of new catalysts and pharmaceutical intermediates. This guide focuses on the crystallographic analysis of the racemic cis-2-amino-1,2-diphenylethanol, which is comprised of the (1S,2R) and (1R,2S) enantiomers.

Crystallographic Data

The crystal structure of racemic cis-2-amino-1,2-diphenylethanol has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data is essential for computational modeling, understanding intermolecular interactions, and for quality control in drug development processes.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅NO |

| Formula Weight | 213.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/a 1 |

| Unit Cell Dimensions | |

| a | 16.7752 Å |

| b | 5.7573 Å |

| c | 12.2887 Å |

| α | 90° |

| β | 105.680° |

| γ | 90° |

| Volume | 1142.0 ų |

| Z | 4 |

| Calculated Density | 1.240 g/cm³ |

| CCDC Number | 1438134[1] |

| COD Number | 2241361[2] |

Table 1: Summary of Crystallographic Data for Racemic cis-2-Amino-1,2-diphenylethanol.[1][2]

In the crystal lattice, the (1S,2R) and (1R,2S) enantiomers are linked by intermolecular O—H···N hydrogen bonds, forming helical structures.[1] This hydrogen bonding network is a key feature of the supramolecular assembly.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from obtaining suitable crystals to the final structure refinement.

Synthesis and Crystallization

This compound is commercially available. For the purpose of crystallographic analysis, high-purity single crystals are required. A typical crystallization procedure is as follows:

-

Preparation of a Saturated Solution: Racemic cis-2-amino-1,2-diphenylethanol is dissolved in a suitable solvent, such as an aqueous ethanol (B145695) solution, at a slightly elevated temperature (e.g., 297 K) to achieve saturation.[3]

-

Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol outlines the general steps for data collection and structure determination using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and a loop. The mounted crystal is then placed in a cold stream of nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect diffraction data. The crystal is rotated through a series of angles, and the diffraction pattern is recorded for each orientation.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters and to integrate the intensities of the reflections. This step also involves applying corrections for factors such as Lorentz polarization and absorption.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Experimental Workflow

The logical flow of determining the crystal structure of a small molecule like this compound is depicted in the following diagram.

Conclusion

The detailed crystallographic data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this compound. A thorough understanding of its solid-state structure is fundamental for its application in asymmetric synthesis and drug development, enabling the design of more efficient and selective chemical processes. The provided workflow for crystal structure determination serves as a general framework for the analysis of small organic molecules.

References

The Role of (1S,2R)-2-Amino-1,2-diphenylethanol as a Chiral Auxiliary: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1S,2R)-2-Amino-1,2-diphenylethanol is a pivotal chiral building block in modern asymmetric synthesis, primarily utilized through its transformation into the highly effective (4R,5S)-4,5-diphenyl-2-oxazolidinone chiral auxiliary. This guide provides a comprehensive overview of its application, detailing the underlying principles of stereocontrol, experimental protocols for its use, and quantitative data from key diastereoselective reactions. Its utility in establishing stereocenters with a high degree of predictability and efficiency makes it an invaluable tool in the synthesis of complex chiral molecules, particularly in the realm of pharmaceutical development.

Introduction to Chiral Auxiliaries and this compound

In the landscape of asymmetric synthesis, chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation in a stereoselective manner.[1] The auxiliary is subsequently removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. The effectiveness of a chiral auxiliary is gauged by its ability to induce high diastereoselectivity in the key bond-forming step and the ease of its attachment and removal.

This compound serves as a precursor to a powerful class of chiral auxiliaries known as oxazolidinones. The resulting (4R,5S)-4,5-diphenyl-2-oxazolidinone, bearing two phenyl groups, provides a rigid and well-defined chiral environment that effectively shields one face of a reactive intermediate, leading to highly diastereoselective transformations.

Mechanism of Stereocontrol

The remarkable stereocontrol exerted by the (4R,5S)-4,5-diphenyl-2-oxazolidinone auxiliary stems from its rigid bicyclic structure upon N-acylation and subsequent enolization. The two phenyl groups at the C4 and C5 positions of the oxazolidinone ring create a significant steric bias, dictating the conformation of the N-acyl chain and the trajectory of incoming electrophiles.

In both diastereoselective alkylations and aldol (B89426) reactions, the N-acyl oxazolidinone is deprotonated to form a chelated (Z)-enolate. The metal cation (typically lithium or sodium) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the enolate in a planar, rigid conformation. The phenyl group at C4 projects over the top face of this enolate, effectively blocking the approach of an electrophile from this direction. Consequently, the electrophile preferentially attacks from the less hindered bottom face, leading to the formation of one major diastereomer.

Applications in Asymmetric Synthesis

The (4R,5S)-4,5-diphenyl-2-oxazolidinone auxiliary has proven to be highly effective in a range of asymmetric transformations, most notably in alkylation and aldol reactions.

Diastereoselective Alkylation

The alkylation of N-acyl oxazolidinones derived from this compound provides a reliable method for the synthesis of chiral carboxylic acids and their derivatives. The reaction proceeds with high diastereoselectivity for a variety of electrophiles.

| Acyl Group | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| Propionyl | Allyl iodide | NaHMDS | 98:2 | 75 |

| Propionyl | Benzyl (B1604629) bromide | NaHMDS | >95:5 | 88 |

| Acetyl | Methyl iodide | LDA | 97:3 | 85 |

| Phenylacetyl | tert-Butyl bromide | ZrCl₄ / TiCl₄ | >95:5 | 70 |

Data compiled from various sources and representative examples.

Asymmetric Aldol Reactions

The asymmetric aldol reaction using this chiral auxiliary allows for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. The reaction generally affords the syn-aldol product with high diastereoselectivity.

| Acyl Group | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Propionyl | Isobutyraldehyde | Bu₂BOTf | 98:2 | 85 |

| Propionyl | Benzaldehyde | Bu₂BOTf | 97:3 | 89 |

| Acetyl | Acetaldehyde | TiCl₄ | 95:5 | 78 |

| Glycolyl | Benzaldehyde | Sn(OTf)₂ | >99:1 | 91 |

Data compiled from various sources and representative examples.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the application of this compound as a chiral auxiliary.

Synthesis of (4R,5S)-4,5-Diphenyl-2-oxazolidinone

Materials:

-

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol

-

Triphosgene (B27547) or Diethyl Carbonate

-

Triethylamine (if using triphosgene)

-

Potassium Carbonate (if using diethyl carbonate)

-

Dichloromethane (B109758) or Toluene

Procedure (using Triphosgene):

-

To a solution of (1S,2R)-(+)-2-amino-1,2-diphenylethanol in dichloromethane at 0 °C, add triethylamine.

-

Slowly add a solution of triphosgene in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure (4R,5S)-4,5-diphenyl-2-oxazolidinone.

N-Acylation of (4R,5S)-4,5-Diphenyl-2-oxazolidinone

Materials:

-

(4R,5S)-4,5-Diphenyl-2-oxazolidinone

-

Acyl chloride or anhydride (B1165640) (e.g., propionyl chloride)

-

n-Butyllithium or Triethylamine/DMAP

-

Tetrahydrofuran (THF), anhydrous

Procedure (using n-Butyllithium):

-

Dissolve the oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium in hexanes.

-

Stir the resulting solution for 15-30 minutes at -78 °C.

-

Add the acyl chloride or anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Diastereoselective Alkylation

Materials:

-

N-Acyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone

-

Strong, non-nucleophilic base (e.g., NaHMDS, LDA)

-

Electrophile (e.g., allyl iodide, benzyl bromide)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add the base and stir for 30-60 minutes to form the enolate.

-

Add the electrophile dropwise and continue stirring at -78 °C until the reaction is complete.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the product, wash the organic layers, dry, and concentrate.

-

Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.

-

Purify the major diastereomer by column chromatography.

Auxiliary Cleavage

Materials:

-

Alkylated N-acyl oxazolidinone

-

Lithium hydroxide (B78521) (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF) and water

Procedure:

-

Dissolve the alkylated product in a mixture of THF and water and cool to 0 °C.

-

Add an aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

-

Stir the reaction at 0 °C until the starting material is consumed.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Adjust the pH to acidic with dilute HCl and extract the carboxylic acid product with an organic solvent.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Conclusion

This compound, through its conversion to the corresponding oxazolidinone, stands as a robust and reliable chiral auxiliary in asymmetric synthesis. Its ability to direct alkylation and aldol reactions with high levels of diastereoselectivity makes it an indispensable tool for the construction of stereochemically complex molecules. The straightforward attachment, predictable stereochemical outcome, and efficient cleavage and recovery of the auxiliary underscore its practical utility in both academic research and industrial drug development. This guide provides the foundational knowledge and practical protocols to effectively harness the power of this versatile chiral auxiliary.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (1S,2R)-2-Amino-1,2-diphenylethanol

For Immediate Release

A comprehensive technical guide on (1S,2R)-2-amino-1,2-diphenylethanol, a pivotal chiral auxiliary in synthetic chemistry, is now available for researchers, scientists, and professionals in drug development. This in-depth resource details the discovery, history, and extensive applications of this compound, providing a wealth of information for those engaged in the field of stereoselective synthesis.

This compound has emerged as a cornerstone in the synthesis of enantiomerically pure molecules, finding widespread use as a chiral auxiliary and a precursor to chiral ligands and catalysts. Its rigid diphenyl framework and vicinal amino and hydroxyl groups provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This guide explores its critical role in the pharmaceutical and fine chemical industries, where the synthesis of single-enantiomer drugs and complex molecules is paramount.

Historical Perspective and Discovery

The journey of 2-amino-1,2-diphenylethanol (B1215729) and its stereoisomers in the realm of organic chemistry is a testament to the continuous pursuit of stereochemical control. While the racemic mixture and its diastereomers were known earlier, the resolution and application of the specific (1S,2R) enantiomer as a powerful tool in asymmetric synthesis has been a significant development. Early methods for the preparation of the diastereomers of 2-amino-1,2-diphenylethanol laid the groundwork for its eventual use as a chiral directing group. A notable early investigation into the absolute configuration of the threo and erythro isomers was conducted by Gloria G. Lyle and William Lacroix, which was crucial for the correct assignment of stereochemistry in subsequent asymmetric applications.[1]

The true potential of this compound was unlocked with its application as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. The unique stereochemical features of this compound make it an exceptionally effective chiral auxiliary for a range of reactions, including the synthesis of α-amino acids and β-lactams.

Core Applications in Asymmetric Synthesis

The versatility of this compound is demonstrated in its application in several key asymmetric transformations:

-

Synthesis of Chiral α-Amino Acids: This amino alcohol is readily converted into a chiral oxazolidinone auxiliary. This heterocyclic system can then be N-acylated and subsequently deprotonated to form a chiral enolate, which undergoes highly diastereoselective alkylation. The resulting product can then be hydrolyzed to yield enantiomerically enriched α-amino acids, with the chiral auxiliary being recovered.

-

Preparation of Enantiopure β-Lactams: The Staudinger synthesis, the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring, a core structure in many antibiotics. When a chiral auxiliary derived from this compound is attached to the imine or ketene, the cycloaddition proceeds with high diastereoselectivity, providing access to enantiomerically pure β-lactams.

-

Formation of Chiral Ligands for Asymmetric Catalysis: The amino and hydroxyl groups of this compound serve as excellent coordination sites for metal ions. This property has been exploited in the design and synthesis of a wide array of chiral ligands for asymmetric catalysis, enabling the enantioselective synthesis of a broad range of molecules.

Quantitative Data Summary

The effectiveness of this compound as a chiral auxiliary is evident in the high stereoselectivities achieved in various reactions. The following tables summarize quantitative data from key applications.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Benzyl (B1604629) bromide | >99:1 | 85 | Fustero et al. |

| Iodomethane | 95:5 | 78 | Abellán et al. |

| Allyl bromide | 98:2 | 82 | Cativiela et al. |

Table 1: Diastereoselective Alkylation of a Glycine (B1666218) Enolate Equivalent Derived from a this compound-based Oxazolidinone.

| Imine | Ketene | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| N-benzylidene-p-toluidine | Acetoxyketene | 90:10 | 75 | Palomo et al. |

| N-(4-methoxybenzylidene)aniline | Phthalimido-ketene | >95:5 | 68 | Hegedus et al. |

Table 2: Diastereoselective Synthesis of β-Lactams via Staudinger Cycloaddition using a this compound-derived Auxiliary.

Experimental Protocols

For the practical application of this compound in synthesis, detailed experimental procedures are crucial. Below are representative protocols for key transformations.

Protocol 1: Synthesis of a Chiral Oxazolidinone from this compound

Objective: To prepare the chiral oxazolidinone auxiliary, a key intermediate for asymmetric alkylations.

Materials:

-

This compound

-

Phosgene (B1210022) (or a phosgene equivalent like triphosgene)

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

A solution of this compound (1.0 eq) in dry DCM is cooled to 0 °C in an ice bath.

-

Triethylamine (2.2 eq) is added to the solution.

-

A solution of triphosgene (B27547) (0.4 eq) in dry DCM is added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

-

The reaction mixture is quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford the desired oxazolidinone.

Protocol 2: Asymmetric Alkylation of a Glycine Equivalent

Objective: To perform a diastereoselective alkylation of a glycine enolate equivalent derived from the chiral oxazolidinone prepared in Protocol 1.

Materials:

-

Chiral oxazolidinone-glycine adduct

-

Lithium diisopropylamide (LDA)

-

Alkyl halide (e.g., benzyl bromide)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

The chiral oxazolidinone-glycine adduct (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

-

A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to generate the enolate.

-

The alkyl halide (1.2 eq) is added dropwise to the enolate solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The diastereomeric ratio of the crude product is determined by ¹H NMR or HPLC analysis. The product is then purified by column chromatography.

Logical Workflow and Reaction Pathways

The strategic use of this compound in asymmetric synthesis can be visualized as a logical workflow. The following diagrams, generated using the DOT language, illustrate the key steps in the application of this chiral auxiliary.

Caption: Workflow for Asymmetric α-Amino Acid Synthesis.

References

An In-depth Technical Guide on the Safety and Handling of (1S,2R)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

(1S,2R)-2-Amino-1,2-diphenylethanol , a chiral amino alcohol, is a valuable building block in asymmetric synthesis, frequently employed as a chiral auxiliary and a precursor for chiral ligands in pharmaceutical and fine chemical development.[1] Its effective and safe use necessitates a thorough understanding of its properties, hazards, and handling procedures. This guide provides comprehensive technical information on the safety and handling of this compound, intended for laboratory and drug development personnel.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 23364-44-5 |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| Melting Point | 142-144 °C |

| Optical Activity | [α]25/D +7.0°, c = 0.6 in ethanol |

| Appearance | White to off-white solid |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.

| GHS Classification | Hazard Statements | Pictogram | Signal Word |

| Skin Irritation, Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation, Category 2/2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity – single exposure, Category 3 (Respiratory system) | H335: May cause respiratory irritation | GHS07 | Warning |

Source: Information aggregated from multiple Safety Data Sheets.[2][3][4]

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. The following procedures and precautions should be strictly followed.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in Table 3.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dust is generated. |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[5]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of exposure or a spill, the following first-aid and emergency measures should be taken.

| Situation | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |

| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the material, place it in a suitable container for disposal, and avoid generating dust.[5] |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus.[2] |

Toxicological Information

Experimental Protocols

This compound is a key chiral auxiliary in asymmetric synthesis. Below are detailed methodologies for its application in the synthesis of oxazolidinones and in asymmetric alkylation reactions.

Synthesis of (4R,5S)-4,5-Diphenyl-2-oxazolidinone

This protocol describes the synthesis of a chiral oxazolidinone, a versatile intermediate in asymmetric synthesis, from this compound.

Materials:

-

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol

-

Triethylamine (B128534) (Et₃N)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

In a three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve (1S,2R)-(+)-2-amino-1,2-diphenylethanol in dichloromethane and cool the mixture in an ice-water bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of triphosgene in dichloromethane dropwise over 1 hour, maintaining the temperature below 10°C.

-

Stir the mixture for 2 hours at the same temperature.

-

Quench the reaction by adding water and methanol and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure.

-

Add water to the residue and stir vigorously.

-

Collect the resulting precipitate by filtration and wash with 1 M HCl and water.

-

Dry the product to obtain (4R,5S)-4,5-diphenyl-2-oxazolidinone as colorless crystals.[7]

Asymmetric Alkylation of Chiral Imide Enolates

This protocol outlines a general procedure for the diastereoselective alkylation of N-acyl oxazolidinones derived from amino alcohols like this compound.

Materials:

-

N-acyl oxazolidinone (derived from this compound)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium or Sodium amide base (e.g., LiN(i-Pr)₂, NaN(SiMe₃)₂)

-

Alkylating agent (e.g., benzyl (B1604629) bromide)

Procedure:

-

Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78°C.

-

Slowly add the lithium or sodium amide base to form the enolate.

-

After stirring for a specified time, add the alkylating agent.

-

Allow the reaction to proceed at a low temperature, then warm to the appropriate temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by chromatography.[8]

Biological Signaling Pathways

While this compound itself is primarily used as a synthetic building block, its derivatives have been investigated for their biological activity. Notably, some derivatives have been identified as potent and selective inhibitors of Histone Deacetylase-3 (HDAC3).[9]

HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene expression.[9][10] HDAC3, in particular, is involved in various cellular processes, including inflammation and cell cycle regulation.[10] Inhibition of HDAC3 can lead to the hyperacetylation of its target proteins, altering gene expression and cellular function. This has therapeutic implications in diseases such as cancer and inflammatory disorders.[10][11]

The general mechanism of HDAC3-mediated gene silencing involves its recruitment to specific gene promoters as part of a larger corepressor complex. This complex then deacetylates histones, leading to chromatin condensation and transcriptional repression.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The compound should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not allow the chemical to enter drains.[2]

Conclusion

This compound is an indispensable tool in modern asymmetric synthesis. A comprehensive understanding of its hazards and strict adherence to safety protocols are paramount for its responsible use in research and development. This guide provides a foundational understanding of its safety and handling, which should be supplemented with institution-specific safety training and procedures.

References

- 1. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]

- 2. capotchem.cn [capotchem.cn]

- 3. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. york.ac.uk [york.ac.uk]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]

- 11. Histone Deacetylase 3 Inhibition Ameliorates Microglia-Mediated Neuro-Inflammation Via the SIRT1/Nrf2 Pathway After Traumatic Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (1S,2R)-2-Amino-1,2-diphenylethanol for Researchers and Drug Development Professionals

Introduction

(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a critical building block in asymmetric synthesis. Its application as a chiral auxiliary and in the preparation of chiral ligands for catalysis is of significant interest to researchers in organic chemistry and drug development.[1][2] A thorough understanding of its solubility in various common solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a workflow illustrating its application in chemical synthesis.

Core Concepts: Understanding Solubility

The solubility of a compound is a result of the interplay between its molecular structure and the physical properties of the solvent. For this compound, the presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for hydrogen bonding with polar solvents.[3] Conversely, the two phenyl rings contribute to its nonpolar character.[3] Therefore, its solubility is a balance between these hydrophilic and hydrophobic moieties.

Solubility Profile of this compound

Currently, there is a notable absence of specific quantitative solubility data (e.g., g/100 mL or mg/mL) in peer-reviewed literature for this compound across a range of common solvents at various temperatures. However, based on its chemical structure and general principles of solubility, a qualitative assessment can be made.

Qualitative Solubility Summary

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Likely Soluble | The amino and hydroxyl groups can form strong hydrogen bonds with protic solvents.[3] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Likely Soluble | The polarity of these solvents can interact with the polar functional groups of the molecule. |

| Nonpolar | Toluene, Hexane | Likely Poorly Soluble | The large nonpolar phenyl groups may allow for some interaction, but the polar functional groups will limit overall solubility.[3] |

Experimental Protocol for Solubility Determination: Gravimetric Method

For researchers needing precise solubility data, the gravimetric method is a reliable and straightforward approach.[4][5][6]

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely. A vacuum oven at a temperature below the compound's melting point can also be used for faster drying.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.

-

Solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.

-

Visualization of Experimental Workflow and Synthetic Application

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a typical synthetic workflow where this compound is used as a chiral auxiliary.

References

(1S,2R)-2-Amino-1,2-diphenylethanol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1S,2R)-2-Amino-1,2-diphenylethanol. Due to a lack of extensive, publicly available stability studies on this specific molecule, this document combines known data with established principles of pharmaceutical stability testing to offer a robust framework for its handling and storage.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.28 g/mol | [1] |

| Appearance | White to light-yellow powder/solid | [2] |

| Melting Point | 142-144 °C | |

| Solubility | No data available | |

| pKa | No data available |

Stability Profile and Degradation Pathways

Currently, there is limited published data on the intrinsic stability and specific degradation pathways of this compound. Safety Data Sheets (SDS) for the compound often state "no data available" for chemical stability and hazardous decomposition products.

However, based on the structure of the molecule, which contains amino and alcohol functional groups on a diphenylethane backbone, potential degradation pathways can be hypothesized. These include:

-

Oxidation: The amino group and the secondary alcohol are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.

-

Dehydration: Under acidic or high-temperature conditions, the alcohol group could be eliminated.

-

Reactions with Incompatible Materials: As an amino alcohol, it may react with strong oxidizing agents, acids, and bases.

To definitively determine the stability profile, forced degradation studies are necessary.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The following conditions are recommended based on information from various suppliers.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry place. Specific recommendations include: - 10°C to 25°C (General) - -20°C for up to 1 month (Stock Solution) - -80°C for up to 6 months (Stock Solution) | [3][4] |

| Atmosphere | Store in a well-ventilated area. For stock solutions, storage under a nitrogen atmosphere is recommended. | [4] |

| Container | Keep container tightly closed. | |

| Light | Protect from light. | [4] |

| Other | Store locked up and away from incompatible materials and foodstuffs. |

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating assay methods (SIAMs) for this compound are not found in the public domain, a general approach for developing such a method can be outlined based on established pharmaceutical guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.[5]

Objective: To generate degradation products and demonstrate the specificity of the analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Stress Conditions: Expose the solutions to a variety of stress conditions. A general protocol is outlined below.[6]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 48 hours.

-

Photostability: Expose the solid compound and its solution to UV (254 nm) and visible light (e.g., in a photostability chamber) for a defined period.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Development of a Stability-Indicating HPLC Method

Objective: To develop a quantitative analytical method that can separate and quantify this compound from its degradation products and any process impurities.

General HPLC Method Parameters:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective. The pH of the aqueous phase should be optimized for the best separation.

-

Detection: UV detection at a wavelength where the parent compound and its impurities absorb. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Storage and Handling

Caption: Recommended storage and handling workflow for this compound.

Decision Tree for Stability Testing

Caption: A decision tree outlining the process for comprehensive stability testing.

Conclusion

References

- 1. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. strem.com [strem.com]

- 3. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | 23364-44-5 | FA60175 [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asymmetric Aldol Reactions Using (1S,2R)-2-Amino-1,2-diphenylethanol-Derived Catalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of chiral catalysts derived from (1S,2R)-2-Amino-1,2-diphenylethanol in asymmetric aldol (B89426) reactions. The focus is on L-prolinamide (B555322) organocatalysts, which have demonstrated high efficiency and enantioselectivity in the synthesis of chiral β-hydroxy ketones. These products are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.

Introduction

The asymmetric aldol reaction is a powerful tool for the stereocontrolled formation of carbon-carbon bonds, enabling the synthesis of complex chiral molecules. Organocatalysis, utilizing small chiral organic molecules, has emerged as a sustainable and efficient alternative to metal-based catalysts. L-proline and its derivatives are prominent organocatalysts that mimic the action of natural aldolase (B8822740) enzymes through an enamine-based mechanism.

This compound serves as a valuable chiral precursor for the synthesis of more complex and highly effective organocatalysts. Specifically, when coupled with L-proline, it forms an L-prolinamide catalyst. This catalyst creates a well-defined chiral environment that directs the stereochemical outcome of the aldol reaction, leading to high yields and enantioselectivities. The presence of the hydroxyl group and the amide N-H in the catalyst is believed to play a crucial role in activating the aldehyde substrate through hydrogen bonding, thereby enhancing both reactivity and stereocontrol.[1][2]

Data Presentation

The following table summarizes the results of asymmetric aldol reactions between various aldehydes and acetone (B3395972), catalyzed by an L-prolinamide derived from L-proline and a stereoisomer of the title compound, (1S,2S)-diphenyl-2-aminoethanol.[1][2] This data is representative of the high yields and enantioselectivities achievable with this class of catalysts.

| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | 24 | 85 | 92 |

| 2 | 4-Chlorobenzaldehyde | 24 | 80 | 88 |

| 3 | 4-Bromobenzaldehyde | 24 | 78 | 87 |

| 4 | 4-Methylbenzaldehyde | 48 | 75 | 85 |

| 5 | Benzaldehyde | 48 | 70 | 82 |

| 6 | 2-Naphthaldehyde | 48 | 82 | 93 |

| 7 | 3-Phenylpropionaldehyde | 48 | 65 | >99 |

| 8 | Isovaleraldehyde | 48 | 60 | >99 |

| 9 | Pivalaldehyde | 48 | 72 | >99 |

Experimental Protocols

Protocol 1: Synthesis of L-Prolinamide Catalyst from this compound

This protocol describes the synthesis of the chiral L-prolinamide catalyst from L-proline and this compound.

Materials:

-

L-proline

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

To a solution of L-proline (1.2 equivalents) and 1-hydroxybenzotriazole (1.2 equivalents) in anhydrous dichloromethane, add N,N'-dicyclohexylcarbodiimide (1.2 equivalents) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to yield the pure L-prolinamide catalyst.

Protocol 2: General Procedure for the Asymmetric Aldol Reaction

This protocol outlines the general procedure for the asymmetric aldol reaction between an aldehyde and acetone using the synthesized L-prolinamide catalyst.[1]

Materials:

-

Aldehyde

-

Acetone, anhydrous

-

L-prolinamide catalyst (synthesized in Protocol 1)

-

Saturated aqueous ammonium (B1175870) chloride

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To anhydrous acetone (1 mL), add the aldehyde (0.5 mmol) and the L-prolinamide catalyst (20 mol%).

-

Stir the reaction mixture at -25 °C for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 1:3) to obtain the pure aldol product.

Visualizations

Catalytic Cycle of the Prolinamide-Catalyzed Asymmetric Aldol Reaction

Caption: Proposed catalytic cycle for the L-prolinamide catalyzed asymmetric aldol reaction.

General Experimental Workflow for the Asymmetric Aldol Reaction

References

Application Notes and Protocols for Enantioselective Addition of Organometallic Reagents Using (1S,2R)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral auxiliary, (1S,2R)-2-Amino-1,2-diphenylethanol, in the enantioselective addition of organometallic reagents to aldehydes. This methodology is a cornerstone in asymmetric synthesis, enabling the production of enantioenriched secondary alcohols, which are crucial building blocks for many pharmaceuticals and biologically active compounds.

Introduction

The enantioselective addition of organometallic reagents to prochiral carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral catalysts or auxiliaries is paramount in controlling the stereochemical outcome of this transformation. This compound has emerged as a highly effective chiral ligand for this purpose, particularly in the addition of organozinc reagents to a wide variety of aldehydes. Its rigid bicyclic-like chelate structure, when coordinated to a metal, provides a well-defined chiral environment that effectively directs the approach of the nucleophile to one of the enantiotopic faces of the aldehyde.

Reaction Principle and Mechanism

The catalytic cycle for the enantioselective addition of diethylzinc (B1219324) to an aldehyde, a representative example, is initiated by the in-situ formation of a chiral zinc-aminoalkoxide complex. This complex is generated from the reaction between this compound and the organometallic reagent, typically an organozinc compound.

The proposed catalytic cycle involves the following key steps:

-

Ligand Exchange: The chiral amino alcohol displaces one of the alkyl groups from the dialkylzinc to form a monomeric or dimeric zinc alkoxide species.

-

Aldehyde Coordination: The aldehyde substrate coordinates to the zinc center of the chiral catalyst. The steric hindrance imposed by the phenyl groups of the ligand dictates a preferred orientation for the aldehyde.

-

Alkyl Transfer: The alkyl group from the zinc is transferred to the si- or re-face of the coordinated aldehyde in an intramolecular fashion. This step proceeds through a six-membered, chair-like transition state, which is key to the high enantioselectivity observed.

-

Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is displaced by another molecule of the organozinc reagent, regenerating the active catalyst and releasing the product after workup.

Quantitative Data Summary

The following tables summarize the quantitative data for the enantioselective addition of organometallic reagents to various aldehydes using this compound and its derivatives as chiral ligands.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using Immobilized this compound

| Entry | Aldehyde | Organometallic Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | Diethylzinc | 10 | Toluene (B28343) | 0 | 93.6 | 90.3 (S) | Zheng et al., 2007 |

Table 2: Enantioselective Addition of Diethylzinc to Various Aldehydes using a Derivative of this compound

Catalyst: (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol

| Entry | Aldehyde | Organometallic Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | Diethylzinc | 2 | Toluene | 0 | 95 | 98 (R) | Nugent, 2002[1] |

| 2 | 4-Chlorobenzaldehyde | Diethylzinc | 2 | Toluene | 0 | 96 | 98 (R) | Nugent, 2002[1] |

| 3 | 4-Methoxybenzaldehyde | Diethylzinc | 2 | Toluene | 0 | 94 | 97 (R) | Nugent, 2002[1] |

| 4 | 2-Naphthaldehyde | Diethylzinc | 2 | Toluene | 0 | 92 | 98 (R) | Nugent, 2002[1] |

| 5 | Cinnamaldehyde | Diethylzinc | 2 | Toluene | 0 | 91 | 96 (R) | Nugent, 2002[1] |

| 6 | Cyclohexanecarboxaldehyde | Diethylzinc | 2 | Toluene | 0 | 89 | 95 (R) | Nugent, 2002[1] |

| 7 | Pivalaldehyde | Diethylzinc | 2 | Toluene | 0 | 85 | 99 (R) | Nugent, 2002[1] |

Experimental Protocols

General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Diethylzinc (solution in hexanes or toluene)

-

Aldehyde

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.02-0.1 mmol, 2-10 mol%) in anhydrous toluene (2 mL).

-

Reaction Initiation: To the stirred solution of the chiral ligand, add diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equivalents) dropwise at 0 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Substrate Addition: Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of 1 M hydrochloric acid (5 mL).

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral secondary alcohol.

-

Characterization: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

References

Application Notes and Protocols: (1S,2R)-2-Amino-1,2-diphenylethanol as a Catalyst in Asymmetric Transfer Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric transfer hydrogenation (ATH) is a powerful and widely utilized method in organic synthesis for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds. This technique offers a practical and safer alternative to asymmetric hydrogenation using high-pressure hydrogen gas, instead employing readily available hydrogen donors like isopropanol (B130326) or formic acid. The stereochemical outcome of these reactions is controlled by a chiral catalyst, typically a transition metal complex coordinated to a chiral ligand.

(1S,2R)-2-Amino-1,2-diphenylethanol is a versatile chiral building block that can be readily converted into effective chiral ligands for transition metal-catalyzed asymmetric reactions. Its rigid backbone and stereochemically defined hydroxyl and amino groups allow for the creation of a well-defined chiral environment around the metal center. This application note details the use of catalysts derived from this compound in the asymmetric transfer hydrogenation of ketones, providing protocols and performance data for analogous systems.

Catalyst System

While this compound itself is not the catalyst, it serves as a crucial precursor for the synthesis of the active chiral ligand. A common strategy involves the N-sulfonylation of the amino group to create a more robust and effective ligand. The resulting N-sulfonylated amino alcohol can then be complexed with a suitable metal precursor, such as a ruthenium(II), rhodium(III), or iridium(III) salt, to generate the active catalyst in situ. A representative catalyst system is formed from an N-arenesulfonyl derivative of this compound and a ruthenium precursor.

Data Presentation

Due to the limited availability of specific quantitative data for catalysts derived directly from this compound in asymmetric transfer hydrogenation, the following table presents representative data for the well-established and structurally similar Ru(II)-TsDPEN catalyst system. TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) shares a similar chiral backbone and is a benchmark for this type of transformation. This data serves as a strong indicator of the expected performance for a catalyst derived from N-tosylated this compound.

Table 1: Asymmetric Transfer Hydrogenation of Various Ketones using an Analogous Ru(II)-TsDPEN Catalyst System

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | e.e. (%) | Configuration |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 99 | R |

| 2 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 98 | 98 | R |

| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 99 | 97 | R |

| 4 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 97 | 99 | R |

| 5 | Propiophenone | 1-Phenylpropan-1-ol | 95 | 98 | R |

| 6 | 1-Indanone | 1-Indanol | >99 | 99 | R |

| 7 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 99 | R |

Data presented is representative of results obtained with the analogous RuCl--INVALID-LINK-- catalyst and is intended to provide an expectation of performance.

Experimental Protocols

The following are detailed protocols for the synthesis of the chiral ligand from this compound and its subsequent use in a typical asymmetric transfer hydrogenation reaction.

Protocol 1: Synthesis of (1S,2R)-N-(p-toluenesulfonyl)-2-amino-1,2-diphenylethanol

This protocol describes the preparation of the chiral ligand, a crucial component of the catalyst system.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (Et3N)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq.) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (1S,2R)-N-(p-toluenesulfonyl)-2-amino-1,2-diphenylethanol.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of Ketones

This protocol outlines the in-situ preparation of the ruthenium catalyst and the subsequent reduction of a model ketone, acetophenone.

Materials:

-

[RuCl2(p-cymene)]2 (ruthenium precursor)

-

(1S,2R)-N-(p-toluenesulfonyl)-2-amino-1,2-diphenylethanol (chiral ligand)

-

Acetophenone (or other prochiral ketone)

-

Formic acid (HCOOH)

-

Triethylamine (Et3N)

-

Anhydrous solvent (e.g., dichloromethane or isopropanol)

-

Standard inert atmosphere glassware (e.g., Schlenk flask) and techniques

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl2(p-cymene)]2 (0.005 eq.) and (1S,2R)-N-(p-toluenesulfonyl)-2-amino-1,2-diphenylethanol (0.01 eq.).

-

Add anhydrous solvent (e.g., dichloromethane).

-

Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

-